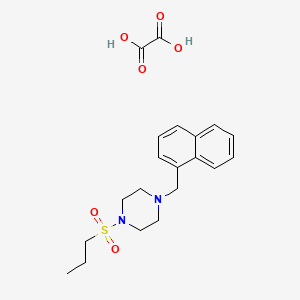![molecular formula C16H17ClN4O3 B3945194 4-[(2-aminoethyl)amino]-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide](/img/structure/B3945194.png)
4-[(2-aminoethyl)amino]-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide
Descripción general
Descripción
4-[(2-aminoethyl)amino]-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a synthetic compound that is commonly referred to as "compound 1" and is used in various studies related to cancer, inflammation, and other diseases.
Mecanismo De Acción
The mechanism of action of 4-[(2-aminoethyl)amino]-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a decrease in the production of inflammatory cytokines, which in turn leads to a decrease in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been used in studies related to the treatment of inflammatory diseases such as arthritis. It has also been shown to have anti-cancer properties and has been used in studies related to cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(2-aminoethyl)amino]-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide in lab experiments is its unique properties. The compound has been shown to have anti-inflammatory and anti-cancer properties, making it a useful tool in various studies related to these diseases. However, one of the limitations of using this compound is its toxicity. The compound has been shown to be toxic to certain cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4-[(2-aminoethyl)amino]-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide in scientific research. One direction is to further investigate the mechanism of action of the compound. This could lead to the development of new drugs that target the same enzymes that are inhibited by the compound. Another direction is to investigate the use of the compound in combination with other drugs. This could lead to the development of new treatment options for diseases such as cancer and inflammation. Finally, future research could focus on the development of new synthesis methods for the compound, which could lead to improvements in its properties and reduce its toxicity.
Aplicaciones Científicas De Investigación
4-[(2-aminoethyl)amino]-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide is widely used in scientific research due to its unique properties. It has been used in various studies related to cancer, inflammation, and other diseases. The compound has been shown to have anti-inflammatory properties and has been used in studies related to the treatment of inflammatory diseases such as arthritis. It has also been used in studies related to cancer and has been shown to have anti-cancer properties.
Propiedades
IUPAC Name |
4-(2-aminoethylamino)-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-10-2-4-12(9-13(10)17)20-16(22)11-3-5-14(19-7-6-18)15(8-11)21(23)24/h2-5,8-9,19H,6-7,18H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWSNFKJHDEAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCCN)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4-ethoxybenzyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3945138.png)

![4-(4-bromophenyl)-N,N-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxamide](/img/structure/B3945156.png)

![methyl 4-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B3945163.png)

![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B3945184.png)

![N-allyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B3945204.png)
![6-({[(4-methoxyphenyl)(phenyl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B3945209.png)
![N-cyclopropyl-5-[(2-ethoxypyridin-3-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3945217.png)